molecular formula C31H37N3O5 B12403519 P-gp modulator 3

P-gp modulator 3

Cat. No.: B12403519
M. Wt: 531.6 g/mol
InChI Key: WTLAWDGVZDAZBF-QFCCLOIZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

P-glycoprotein modulator 3, also known as Compound 37, is a potent and competitive modulator of P-glycoprotein. P-glycoprotein is a crucial membrane transporter responsible for eliminating xenobiotics and endobiotics from cells. Modulators like P-glycoprotein modulator 3 can affect the expression and function of this protein, leading to changes in drug bioavailability and potential drug-drug interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of P-glycoprotein modulator 3 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. general methods involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired product .

Industrial Production Methods

Industrial production of P-glycoprotein modulator 3 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

P-glycoprotein modulator 3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of P-glycoprotein modulator 3 include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

P-glycoprotein modulator 3 has a wide range of scientific research applications, including:

Mechanism of Action

P-glycoprotein modulator 3 exerts its effects by binding to P-glycoprotein and altering its activity. This modulation can either inhibit or enhance the transporter’s function, depending on the concentration and specific conditions. The molecular targets and pathways involved include the ATP-binding cassette transporter family, which plays a key role in drug efflux and resistance mechanisms .

Comparison with Similar Compounds

P-glycoprotein modulator 3 is unique in its potent and competitive modulation of P-glycoprotein. Similar compounds include:

These compounds share similar mechanisms of action but differ in their chemical structures, potency, and specific applications.

Properties

Molecular Formula

C31H37N3O5

Molecular Weight

531.6 g/mol

IUPAC Name

(2S)-2-[4-[[3-[(1-benzylpiperidin-4-yl)amino]-2-hydroxypropyl]amino]phenyl]-5-hydroxy-7-methoxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C31H37N3O5/c1-38-26-15-27(36)31-28(37)17-29(39-30(31)16-26)22-7-9-23(10-8-22)32-18-25(35)19-33-24-11-13-34(14-12-24)20-21-5-3-2-4-6-21/h2-10,15-16,24-25,29,32-33,35-36H,11-14,17-20H2,1H3/t25?,29-/m0/s1

InChI Key

WTLAWDGVZDAZBF-QFCCLOIZSA-N

Isomeric SMILES

COC1=CC(=C2C(=O)C[C@H](OC2=C1)C3=CC=C(C=C3)NCC(CNC4CCN(CC4)CC5=CC=CC=C5)O)O

Canonical SMILES

COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC=C(C=C3)NCC(CNC4CCN(CC4)CC5=CC=CC=C5)O)O

Origin of Product

United States

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